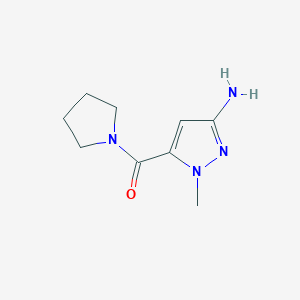
3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.238 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone is represented by the canonical SMILES string: CN1C(=CC(=N1)N)C(=O)N2CCCC2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone are not available, it’s known that pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone include a boiling point of 436.7±30.0 °C at 760 mmHg and a density of 1.4 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
The pyrazole nucleus is a versatile scaffold in medicinal chemistry due to its therapeutic potential. Compounds like 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone serve as useful ligands for receptors or enzymes, which are crucial in the development of anticancer and anti-inflammatory drugs. For instance, derivatives of aminopyrazoles have been studied as active agents in these therapeutic areas, with recent approvals of drugs like Pirtobrutinib highlighting their significance .
Enzyme Inhibition: Targeting Kinases
Aminopyrazoles are known to inhibit various kinases, which are enzymes that play a pivotal role in signal transduction within cells. This inhibition is particularly important in the context of B-cell-driven malignancies, where compounds such as 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone can act as reversible inhibitors of Bruton’s tyrosine kinase (BTK), offering a pathway for therapeutic intervention .
Organic Synthesis: Building Blocks for Heterocycles
In organic synthesis, 5-amino-pyrazoles are employed as building blocks for constructing diverse heterocyclic or fused heterocyclic scaffolds. The versatility of these compounds allows chemists to create a wide range of organic molecules with various functionalities, which are essential in the development of new drugs and materials .
Pharmaceutical Engineering: Drug Design
The structural significance of nitrogen-based heterocycles like 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone in drug design cannot be overstated. These compounds are integral to the engineering of pharmaceuticals, with a large percentage of small-molecule drugs containing a nitrogen heterocycle. Their presence in FDA-approved drugs underscores their importance in medicinal chemistry .
Agrochemicals: Pesticides and Herbicides
Pyrazole derivatives are also utilized in the agrochemical industry. They serve as intermediates in the synthesis of pesticides and herbicides, playing a crucial role in protecting crops from pests and diseases. The functional groups in these compounds can be tailored to target specific types of pests or weeds, enhancing their efficacy and selectivity .
Material Science: Dyes and Functional Materials
The application of aminopyrazoles extends to material science, where they are used in the synthesis of dyes and functional materials. Their structural properties allow for the creation of colorants with specific characteristics, such as stability and vibrancy. Additionally, these compounds can contribute to the development of materials with unique properties, such as conductivity or luminescence .
Eigenschaften
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-7(6-8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFHFTJJKRTIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

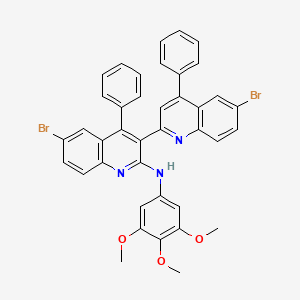
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)
![2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2885640.png)
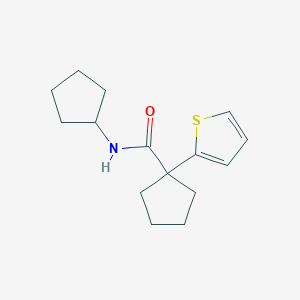
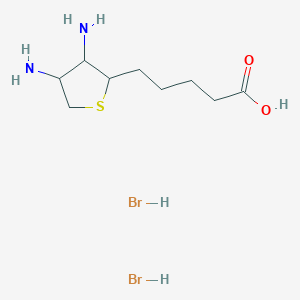
![(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2885644.png)

![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2885648.png)
![N-(4-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2885650.png)
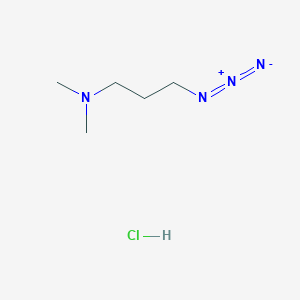
![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2885653.png)